Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate
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Overview
Description
Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate typically involves a 1,3-dipolar cycloaddition reaction. One common method involves the reaction of 3-diazopyrrolidones with dimethyl acetylenedicarboxylate (DMAD) in benzene at 70°C. This reaction leads to the formation of the desired compound in good yields . The reaction conditions can be varied, with the reaction proceeding slowly at room temperature but more rapidly at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrazolo derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazolo ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups attached depending on the reagents and conditions used.
Scientific Research Applications
Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to interact with NMDA receptors, which are involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate: This compound has a similar structure but differs in the position of the carboxylate groups.
Dimethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylate: This compound has a pyrimidine ring instead of a pyridine ring.
Uniqueness
Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both oxo and carboxylate groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H12N2O5 |
---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
dimethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C11H12N2O5/c1-17-10(15)6-3-4-13-8(9(6)14)5-7(12-13)11(16)18-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
ABXGGNUPXQODOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN2C(=CC(=N2)C(=O)OC)C1=O |
Origin of Product |
United States |
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